
1-(Azidomethyl)-2-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-2-methoxynaphthalene is an organic compound characterized by the presence of an azido group attached to a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2-methoxynaphthalene typically involves the introduction of an azido group to a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a suitable azidating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure the stability of the azido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azidomethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include nitro-naphthalenes, amino-naphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Azidomethyl)-2-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is employed in the labeling and modification of biomolecules, facilitating the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-2-methoxynaphthalene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical processes. The compound can also interact with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
- 1-(Azidomethyl)-5H-tetrazole
- 1-(Azidoethyl)-5H-tetrazole
- 1-(Azidopropyl)-5H-tetrazole
Comparison: 1-(Azidomethyl)-2-methoxynaphthalene is unique due to the presence of the methoxy group on the naphthalene ring, which influences its reactivity and stability
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-(azidomethyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H11N3O/c1-16-12-7-6-9-4-2-3-5-10(9)11(12)8-14-15-13/h2-7H,8H2,1H3 |
Clé InChI |
UCUPXRYUBNPMNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


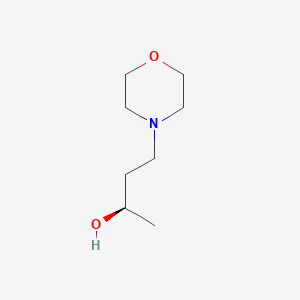
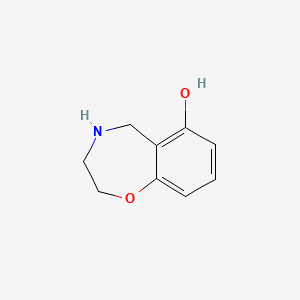


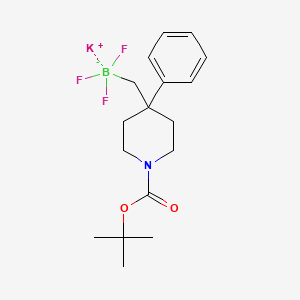
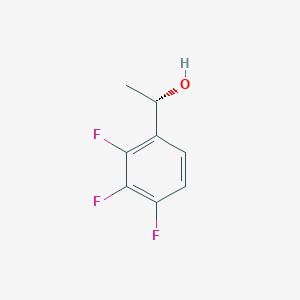


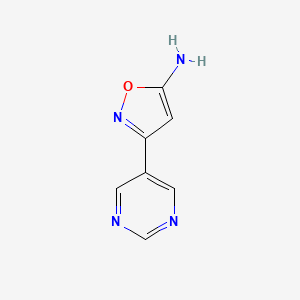
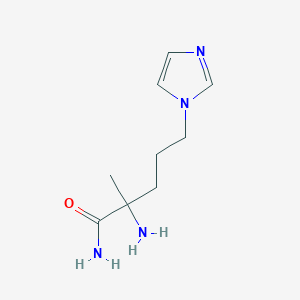

![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)

![Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13578988.png)
